(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol
Description
(1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 1249257-87-1) is a triazole-based compound with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.24 g/mol . Its structure features a cyclohexylmethyl group attached to the 1-position of the triazole ring and a hydroxymethyl group at the 4-position. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using (azidomethyl)cyclohexane and terminal alkynes under optimized conditions (e.g., CuBr catalyst, DMF solvent, 110°C, 36 hours), achieving yields of 62–82% depending on substituents . The cyclohexylmethyl group confers enhanced lipophilicity and steric bulk, which may influence pharmacokinetic properties and biological target interactions .
Properties
IUPAC Name |
[1-(cyclohexylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h7,9,14H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXHLSIKYLWXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the 1,2,3-triazole class of compounds, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly due to its unique structural features that allow for interaction with biological targets.
The chemical formula of (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol is with a molecular weight of 181.24 g/mol. Its structural representation includes a cyclohexyl group attached to the triazole ring and a hydroxymethyl group at the fourth position.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 181.24 g/mol |
| IUPAC Name | (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol |
| PubChem CID | 62401654 |
The biological activity of (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways within cells. Its mechanism can involve:
- Enzyme Inhibition : By binding to the active site of enzymes, it can prevent substrate access and inhibit enzymatic reactions.
- Receptor Interaction : It may bind to cellular receptors, triggering downstream signaling cascades that affect cell behavior.
Biological Activities
Research indicates that (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol exhibits several biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal activity |
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231:
- Mechanism : Induction of apoptosis and cell cycle arrest in the G2/M phase.
- IC50 Values : Comparable to known chemotherapeutic agents.
Case Studies
Recent studies have highlighted the effectiveness of (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol in various experimental settings:
-
Study on Antiproliferative Effects :
- Objective : To evaluate the compound's effect on breast cancer cells.
- Findings : The compound exhibited an IC50 value of approximately 52 nM against MCF-7 cells, indicating potent antiproliferative activity.
-
Mechanistic Investigation :
- Objective : To elucidate the mechanism behind its anticancer effects.
- Findings : The compound was found to disrupt tubulin polymerization, leading to mitotic catastrophe in treated cells.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., cyclohexylmethyl, trifluoromethylbenzyl) may hinder binding to sterically constrained biological targets compared to smaller groups like ethyl .
- Synthetic Efficiency : Fluorinated analogs (e.g., trifluoromethylbenzyl derivatives) achieve higher yields (91–96%) under similar CuAAC conditions, likely due to electronic effects stabilizing intermediates .
Preparation Methods
Key Reactants
- Azide precursor: Typically, a 4-azidomethyl-1-substituted triazole or an azide functionalized with a hydroxymethyl group.
- Alkyne precursor: Cyclohexylmethyl-substituted terminal alkyne or related derivatives.
Detailed Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is the cornerstone for synthesizing the target compound and its analogs. The reaction involves the cycloaddition of an organic azide and a terminal alkyne in the presence of a copper(I) catalyst, typically generated in situ from copper sulfate and sodium ascorbate.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Cyclohexylmethyl alkyne + 4-azidomethanol derivative | Formation of 1,4-disubstituted triazole ring |
| 2 | CuSO4·5H2O (catalyst), sodium ascorbate (reducing agent) | Generation of Cu(I) catalyst in situ |
| 3 | Solvent: Mixture of tert-butanol/water or THF/water | Mild reaction medium |
| 4 | Temperature: Room temperature to 50 °C | Efficient conversion within hours |
This reaction yields (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol with high regioselectivity favoring the 1,4-disubstituted triazole isomer.
Alternative Metal-Catalyzed Cycloadditions
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Produces 1,5-disubstituted triazoles but is less commonly used for this compound due to regioselectivity preferences.
- Palladium or Copper/Palladium-Catalyzed Coupling: Used in complex triazole derivatives synthesis but less reported for the target compound.
Post-Cycloaddition Functional Group Transformations
Following the triazole ring formation, further chemical modifications may be performed:
- Oxidation: The hydroxymethyl group can be oxidized to aldehydes or acids using oxidants like Dess–Martin periodinane or potassium permanganate.
- Reduction: The triazole ring or substituents can be selectively reduced under specific conditions, e.g., lithium aluminum hydride.
- Substitution Reactions: The triazole nitrogen or hydroxymethyl group can undergo nucleophilic substitution to introduce additional functional groups.
Research Findings and Data Summary
Yields and Reaction Efficiency
| Method | Catalyst System | Solvent System | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| CuAAC (Copper sulfate/ascorbate) | CuSO4 + Sodium ascorbate | tert-butanol/water | 25–50 | 80–95 | High regioselectivity, mild conditions |
| RuAAC (Ruthenium catalyst) | Cp*Ru(PPh3)2 | Benzene or PhH | Ambient | 70–85 | Produces 1,5-disubstituted triazoles |
| Pd-Catalyzed coupling | Pd/Cu co-catalysts | DMSO or THF | Room temperature | 60–80 | Used for complex derivatives |
Reaction Time and Purification
- Typical CuAAC reactions complete within 12–24 hours at room temperature.
- Purification is commonly achieved via column chromatography or recrystallization.
- Macrolactamization and macrocyclization strategies involving triazole intermediates have been reported but are more relevant to macrocyclic derivatives than the simple methanol-substituted triazole.
Representative Synthetic Scheme
Step 1: Preparation of Azide Precursor
- Starting from 4-bromomethyl-1H-1,2,3-triazole, substitution with sodium azide yields 4-azidomethyl-1H-1,2,3-triazole.
Step 2: CuAAC Reaction
- React 4-azidomethyl-1H-1,2,3-triazole with cyclohexylmethyl alkyne in the presence of CuSO4 and sodium ascorbate in tert-butanol/water at room temperature for 12 hours.
Step 3: Work-up and Purification
- Extract the product, purify by column chromatography to afford (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
